6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a carboxamide group at the 3rd position, and a 2-(3,4-dimethylphenyl)sulfanylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro group: Chlorination of the pyridine ring at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the carboxamide group: This step involves the reaction of the pyridine derivative with an amine to form the carboxamide.
Introduction of the sulfanylethyl group: This can be achieved through a nucleophilic substitution reaction using a suitable thiol and an alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2nd position.
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4th position.
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
Uniqueness
The unique combination of the chloro group, carboxamide group, and sulfanylethyl substituent at specific positions on the pyridine ring gives 6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
6-chloro-N-[2-(3,4-dimethylphenyl)sulfanylethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-11-3-5-14(9-12(11)2)21-8-7-18-16(20)13-4-6-15(17)19-10-13/h3-6,9-10H,7-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEHIERMHQZDQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCCNC(=O)C2=CN=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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